molecular formula C17H14N4O5S B2780267 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941888-44-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2780267
CAS No.: 941888-44-4
M. Wt: 386.38
InChI Key: IEGUBLNEDARAGZ-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a phenyl ring, and a nitrobenzenesulfonamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazinone core, followed by the introduction of the phenyl ring and the nitrobenzenesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to form amines.

    Substitution: The compound can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide
  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-benzo[d][1,3]dioxole-5-carboxamide
  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

Uniqueness

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)11-10-16(18-20)12-2-4-13(5-3-12)19-27(25,26)15-8-6-14(7-9-15)21(23)24/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGUBLNEDARAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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